molecular formula C23H20F3N3O4 B11148746 Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11148746
M. Wt: 459.4 g/mol
InChI Key: KFZOGOQYBDATKC-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, an isoquinoline moiety, and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the trifluorophenyl group, and coupling with piperazine. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Introduction of Trifluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.

    Coupling with Piperazine: The final step involves the coupling of the isoquinoline derivative with piperazine under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the isoquinoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Chemical Biology: It serves as a tool compound for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial processes, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain receptors, while the isoquinoline moiety may interact with enzymes or other proteins. The piperazine ring can modulate the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the trifluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C23H20F3N3O4

Molecular Weight

459.4 g/mol

IUPAC Name

ethyl 4-[1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H20F3N3O4/c1-2-33-23(32)28-9-7-27(8-10-28)21(30)17-13-29(14-11-18(24)20(26)19(25)12-14)22(31)16-6-4-3-5-15(16)17/h3-6,11-13H,2,7-10H2,1H3

InChI Key

KFZOGOQYBDATKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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